2,4-Bis(methylamino)-7-methylpyrazolo(1,5-a)-s-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Bis(methylamino)-7-methylpyrazolo(1,5-a)-s-triazine is a heterocyclic compound that belongs to the class of pyrazolo-triazines. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(methylamino)-7-methylpyrazolo(1,5-a)-s-triazine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-amino-1,2,4-triazole with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and the reaction mixture is heated to reflux to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(methylamino)-7-methylpyrazolo(1,5-a)-s-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino groups, where reagents such as alkyl halides or acyl chlorides are used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2,4-Bis(methylamino)-7-methylpyrazolo(1,5-a)-s-triazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).
Medicine: Explored for its anticancer properties, showing cytotoxic activity against various cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2,4-Bis(methylamino)-7-methylpyrazolo(1,5-a)-s-triazine involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the active site of the enzyme, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression. This leads to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK inhibitory activity.
Pyrimido[4,5-d]pyrimidine: Exhibits diverse biological activities, including anticancer and antimicrobial properties
Uniqueness
2,4-Bis(methylamino)-7-methylpyrazolo(1,5-a)-s-triazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methylamino groups enhance its ability to interact with biological targets, making it a promising candidate for drug development .
Properties
CAS No. |
71680-68-7 |
---|---|
Molecular Formula |
C8H12N6 |
Molecular Weight |
192.22 g/mol |
IUPAC Name |
2-N,4-N,7-trimethylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine |
InChI |
InChI=1S/C8H12N6/c1-5-4-6-11-7(9-2)12-8(10-3)14(6)13-5/h4H,1-3H3,(H2,9,10,11,12) |
InChI Key |
SLOMQRDGYPWRDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=C1)N=C(N=C2NC)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.